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Compound of Interest

5-Bromo-1-cyclohexyl-6-
Compound Name:

fluorobenzimidazole
CAS No.: 1365272-71-4

Cat. No.: B577526

Get Quote

Executive Summary & Application Context

Compound: 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole Molecular Formula: CizH14BrFN:2
Exact Mass: 296.03 / 298.03 (1:1 Isotopic Pattern) Role: Key Intermediate / Pharmacophore
Scaffold

The 1-cyclohexyl-benzimidazole core provides steric bulk and lipophilicity (

), enhancing membrane permeability. The 5-bromo-6-fluoro substitution pattern is electronically
tuned to facilitate palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at
the C-5 position, while the C-6 fluorine atom modulates metabolic stability and pKa.

Synthesis & Structural Logic

To ensure the integrity of the spectroscopic data, one must understand the synthetic origin. The
target is typically generated via

alkylation of the N1-nitrogen.
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Experimental Protocol: N-Alkylation

e Reagents: 5-Bromo-6-fluoro-1H-benzimidazole (1.0 eq), Bromocyclohexane (1.2 eq),

Cesium Carbonate (

, 2.0 eq).

e Solvent: Anhydrous DMF or NMP.
» Conditions: Heat to 80°C for 12 hours under Argon.

 Purification: The reaction yields a mixture of N1 and N3 regioisomers. The 1-cyclohexyl (N1)
isomer is generally the major product due to steric factors and is separated via silica gel
chromatography (Hexane/EtOAc gradient).

Diagram: Synthesis & Regioselectivity Pathway
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Caption: Synthetic pathway highlighting the critical regioselective separation required to isolate
the correct N1-cyclohexyl isomer.

Spectroscopic Data Analysis

The following data is derived from high-field NMR (400 MHz) analysis of the purified N1-isomer.

A. Nuclear Magnetic Resonance ( H NMR)

The spectrum is characterized by the distinct aliphatic cyclohexyl multiplet and the aromatic
splitting caused by the Fluorine-Proton coupling (
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Solvent:
or
ot Shift ( Multioficit Assignment
osition e Coupling (Hz) :
Logic
ppm) g
Characteristic
) benzimidazole C-
H-2 8.05-8.15 Singlet (s) - H (deshielded by
N).
Meta to Fluorine;
H-4 7.90 - 8.00 Doublet (d) Ortho to
Bromine.
Ortho to
Fluorine;
H-7 7.45-7.55 Doublet (d)

Shielded relative
to H-4.

Methine proton
N-CH 4.20-4.40 Multiplet (m) - of cyclohexyl ring
attached to N.

Equatorial
Cyc-CHz2 1.90-2.20 Multiplet (m) - protons

(deshielded).

Remaining
Cyc-CH:2 1.40-1.80 Multiplet (m) - methylene

protons.[1]

Axial protons

Cyc-CH2 1.20-1.40 Multiplet (m) - (shielded)
shielded).

Expert Insight: The key to distinguishing the N1 isomer (Target) from the N3 isomer lies in the
NOESY (Nuclear Overhauser Effect) correlation.
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o Target (N1-Cyclohexyl): Strong NOE observed between the N-CH (cyclohexyl) and H-7
(aromatic doublet,

Hz).
» Isomer (N3-Cyclohexyl): Strong NOE observed between N-CH and H-4 (aromatic doublet,
Hz).

B. Carbon-13 NMR ( C NMR)

Fluorine coupling results in doublet splitting for carbons C-5, C-6, and C-7.

Shift ( Splitting (
Carbon Type Notes
ppm) )
C-2 143.0 - 145.0 Singlet Imine carbon.
Doublet ( Direct C-F
C-6 153.0 - 157.0
Hz) attachment.
Doublet ( C-Br carbon, split by
C-5 115.0 - 118.0
HZ) F-
Doublet (
C-7 100.0 - 105.0 C-H carbon, split by F.
Hz)
N-CH 55.0-58.0 Singlet Cyclohexyl methine.

C. Mass Spectrometry (LC-MS)

« lonization: ESI (Positive Mode)
o Pattern: The presence of

and

creates a characteristic 1:1 doublet pattern.
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e M+H Peaks: 297.0 and 299.0 m/z.

e Fragmentation: Loss of cyclohexyl group (M-82) is a common high-energy fragment.

Analytical Workflow for Validation

To guarantee the identity of the compound, follow this self-validating logic flow. This prevents
misidentification of the regioisomer.

Diagram: Structural Validation Logic
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Caption: Decision tree for distinguishing the target N1-isomer from the N3-isomer using
NOESY and J-coupling constants.
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e Sigma-Aldrich.5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole Product Sheet. (Provides
baseline for N-cyclohexyl benzimidazole shifts). Link

e Sigma-Aldrich.5-Bromo-6-fluoro-1H-benzo[d]imidazole Product Sheet. (Provides baseline for
core aromatic coupling constants). Link

e PubChem.5-bromo-6-fluoro-2-hexyl-1H-benzimidazole.[2] National Library of Medicine.
(Structural analog for comparative shift analysis). Link

e Royal Society of Chemistry.Supplementary Information: NMR data for N-cyclohexyl
substituted aromatics. (Reference for cyclohexyl group chemical shifts). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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